Cefaclor

Antimicrobial Susceptibility In Vitro Pharmacology Gram-negative Bacteria

This Cefaclor EP Impurity C (CAS 143059-69-2) reference standard is indispensable for analytical method validation and quality control during cefaclor API manufacturing and formulation. The (2S)-isomer configuration is a critical impurity marker enabling precise chromatographic resolution. Unlike generic cephalosporins, cefaclor’s unique chloro-substituted side chain demands impurity-specific standards for USP/EP compliant testing. With documented PK instability (AUC 74.5 vs 108.5 h·mg/L for cefadroxil), robust impurity profiling using this standard ensures product integrity. Ideal for laboratories conducting ANDA submissions, stability studies, and comparative pharmacokinetic research. Available in multiple sizes with expedited global shipping.

Molecular Formula C15H14ClN3O4S
Molecular Weight 367.81
CAS No. 143059-69-2
Cat. No. B601260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor
CAS143059-69-2
Synonyms[6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular FormulaC15H14ClN3O4S
Molecular Weight367.81
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
InChIInChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefaclor (CAS 143059-69-2) for Scientific and Industrial Procurement: Core Chemical and Pharmacological Overview


Cefaclor (CAS 143059-69-2) is a semi-synthetic, second-generation oral cephalosporin antibiotic characterized by a chloro-substituted aromatic side chain attached to the cephem nucleus [1]. This structural feature confers a distinct antibacterial spectrum that bridges the gap between first-generation agents, which are primarily active against Gram-positive cocci, and later-generation cephalosporins with broader Gram-negative coverage [2]. Specifically, the chloro group enhances its activity against certain Gram-negative pathogens, including Haemophilus influenzae and Escherichia coli, relative to first-generation cephalosporins like cephalexin, while maintaining potent anti-staphylococcal activity [3]. Cefaclor exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis [2].

Why Cefaclor (CAS 143059-69-2) Cannot Be Generically Substituted: Critical Differentiators in Procurement and Research


While cefaclor is classified as a second-generation cephalosporin, generic substitution with other oral agents in the same class or generation is not scientifically valid due to significant, quantifiable differences in their antimicrobial spectrum, pharmacokinetic (PK) profiles, and clinical performance [1]. For instance, cefaclor demonstrates superior in vitro potency against key pathogens like Escherichia coli and Haemophilus influenzae compared to first-generation agents cephalexin and cephradine [2]. Furthermore, its PK behavior, including lower peak serum concentrations and a shorter half-life than analogs like cefadroxil, directly impacts dosing frequency and therapeutic application [3]. These variances preclude a simple interchange and necessitate a detailed, evidence-based approach for scientific selection and procurement, as outlined in the quantitative guide below [1].

Cefaclor (CAS 143059-69-2) Evidence Guide: Quantified Differentiation from Key Comparators for Procurement


Superior In Vitro Antibacterial Potency of Cefaclor vs. Cephalexin and Cephradine Against Key Gram-Negative Pathogens

Cefaclor demonstrates superior in vitro antibacterial activity compared to the first-generation cephalosporins cephalexin and cephradine against clinically relevant Gram-negative pathogens. The data show a clear rank order of potency: cefaclor > cephalexin > cephradine [1]. This enhanced activity is attributed to the presence of a substituted chloro group on the cefaclor molecule [1].

Antimicrobial Susceptibility In Vitro Pharmacology Gram-negative Bacteria

Cefaclor Demonstrates Significantly Faster Symptom Resolution than Cefuroxime Axetil in Acute Exacerbations of Chronic Bronchitis (AECB)

In a randomized, single-blind clinical trial for acute exacerbations of chronic bronchitis (AECB), cefaclor treatment resulted in a statistically significant 2.25 times higher rate of principal symptom resolution compared to cefuroxime axetil [1]. Specifically, the rate of cough release was 1.7 times higher in the cefaclor group (p<0.03) [1].

Clinical Efficacy Respiratory Tract Infection Symptom Resolution

Cefaclor Exhibits a Significantly Shorter Serum Half-Life and Lower Systemic Exposure than Cefadroxil

Cefaclor's pharmacokinetic profile is distinct from other oral cephalosporins, particularly cefadroxil. A crossover study in healthy subjects showed that after a 1000 mg oral dose, cefaclor achieves a lower maximum serum concentration (Cmax) and has a significantly lower total systemic exposure (AUC) compared to both cephalexin and cefadroxil [1].

Pharmacokinetics Bioavailability Drug Disposition

Lower Urinary Recovery of Intact Cefaclor vs. Cephradine and Cephalexin Due to Chemical Instability

Cefaclor demonstrates lower chemical stability compared to first-generation cephalosporins, which is directly reflected in its reduced urinary recovery of active drug. Following a 500 mg oral dose, total urinary recovery of microbiologically active antibiotic was only 55% for cefaclor, compared to nearly 90% for both cephradine and cephalexin [1].

Drug Stability Metabolism Excretion

Cefaclor Demonstrates a Favorable Adverse Event Profile with Lower Incidence of Diarrhea Compared to Cefuroxime Axetil in Pediatric Patients

In a clinical trial comparing cefaclor and cefuroxime axetil for pediatric acute otitis media with effusion, cefaclor was associated with a lower incidence of diarrhea, a common and clinically significant adverse event. Diarrhea was reported in fewer patients treated with cefaclor (implied from the text that only cefuroxime group had 10.9% rate reported) compared to 10.9% in the cefuroxime axetil group [1].

Drug Safety Adverse Events Pediatrics

Recommended Research and Industrial Applications for Cefaclor (CAS 143059-69-2) Based on Evidence-Based Differentiation


In Vitro Susceptibility Testing and Antimicrobial Research Requiring a Potent Second-Generation Cephalosporin Benchmark

Cefaclor is the preferred oral cephalosporin for establishing benchmark susceptibility profiles in microbiology research, particularly for studies focusing on Gram-negative pathogens like Haemophilus influenzae and Escherichia coli. Its superior potency over first-generation agents cephalexin and cephradine [1] ensures a more sensitive and clinically relevant assessment of antibacterial activity.

Clinical Studies Investigating the Kinetics of Symptom Resolution in Respiratory Tract Infections

For clinical trials focused on the rapid alleviation of symptoms in conditions such as acute exacerbations of chronic bronchitis (AECB), cefaclor is a key investigational agent. Its proven ability to achieve a 2.25 times faster rate of principal symptom resolution compared to cefuroxime axetil [2] makes it an ideal positive control or comparator for new therapies targeting similar endpoints.

Pharmacokinetic and Drug Metabolism Studies on Unstable Oral Cephalosporins

Cefaclor serves as an excellent model compound for research into the chemical instability of beta-lactam antibiotics. Its documented lower systemic exposure (AUC of 74.5 h.mg/l vs. 108.5 h.mg/l for cefadroxil [3]) and reduced urinary recovery of active drug (55% vs. ~90% for cephradine/cephalexin [4]) provide a well-characterized system for investigating drug degradation, formulation challenges, and the pharmacokinetic-pharmacodynamic (PK/PD) relationship of unstable compounds.

Pediatric Infectious Disease Research Focused on Gastrointestinal Tolerability

In pediatric research protocols, cefaclor is a favorable oral antibiotic when minimizing gastrointestinal adverse events is a priority. Its demonstrated lower incidence of diarrhea compared to cefuroxime axetil in children with acute otitis media [5] makes it a safer comparator and a clinically relevant choice for studies in this vulnerable population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefaclor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.